molecular formula C5H8BrCl2N3 B11860104 4-Bromo-2-hydrazinylpyridine dihydrochloride

4-Bromo-2-hydrazinylpyridine dihydrochloride

Cat. No.: B11860104
M. Wt: 260.94 g/mol
InChI Key: USSGXOUKMCGSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H7BrN4·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role in organic synthesis and as an intermediate in the preparation of other chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydrazinylpyridine dihydrochloride typically involves the bromination of 2-hydrazinylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyridine ring. The reaction is usually performed in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydrazinylpyridine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

4-Bromo-2-hydrazinylpyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

  • 2-Bromo-4-hydrazinylpyridine
  • 4-Chloro-2-hydrazinylpyridine
  • 4-Fluoro-2-hydrazinylpyridine

Comparison: 4-Bromo-2-hydrazinylpyridine dihydrochloride is unique due to its specific bromine substitution at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the bromine atom can participate in specific halogen bonding interactions that are not possible with chlorine or fluorine substitutions .

Properties

Molecular Formula

C5H8BrCl2N3

Molecular Weight

260.94 g/mol

IUPAC Name

(4-bromopyridin-2-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C5H6BrN3.2ClH/c6-4-1-2-8-5(3-4)9-7;;/h1-3H,7H2,(H,8,9);2*1H

InChI Key

USSGXOUKMCGSNW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)NN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.